molecular formula C13H12ClNO B8213018 3'-Chloro-4-methoxy-[1,1'-biphenyl]-2-amine

3'-Chloro-4-methoxy-[1,1'-biphenyl]-2-amine

Cat. No.: B8213018
M. Wt: 233.69 g/mol
InChI Key: GCVTUNFSCIVOJV-UHFFFAOYSA-N
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Description

3’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group at the 3’ position, a methoxy group at the 4 position, and an amine group at the 2 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine typically involves several steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the chloro and methoxy groups, the compound can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Nucleophilic Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Electrophilic Substitution: Products include nitrated or sulfonated derivatives.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include primary or secondary amines.

    Nucleophilic Substitution: Products include substituted biphenyl derivatives.

Scientific Research Applications

3’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxy-[1,1’-biphenyl]
  • 4-Chloro-3’-methoxy-[1,1’-biphenyl]
  • 3’-Chloro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde

Uniqueness

3’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the amine group at the 2 position allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-11-5-6-12(13(15)8-11)9-3-2-4-10(14)7-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVTUNFSCIVOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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